3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with butyl isocyanate under reflux conditions, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as manganese dioxide can be used to oxidize the oxadiazole ring.
Major Products Formed:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation reactions can lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of liquid crystal materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Anticancer Activity: It interacts with specific enzymes and proteins involved in cell proliferation, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative shares the 4-bromophenyl group but differs in its heterocyclic core.
Uniqueness: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is unique due to its specific combination of a bromophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313536-71-9 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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